

# 5-Hydroxymethyltubercidin discovery and initial characterization

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## Compound Focus: 5-Hydroxymethyltubercidin

CAS No.: 49558-38-5

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## Antiviral Activity and Cytotoxicity Profile of HMTU (HUP1108)

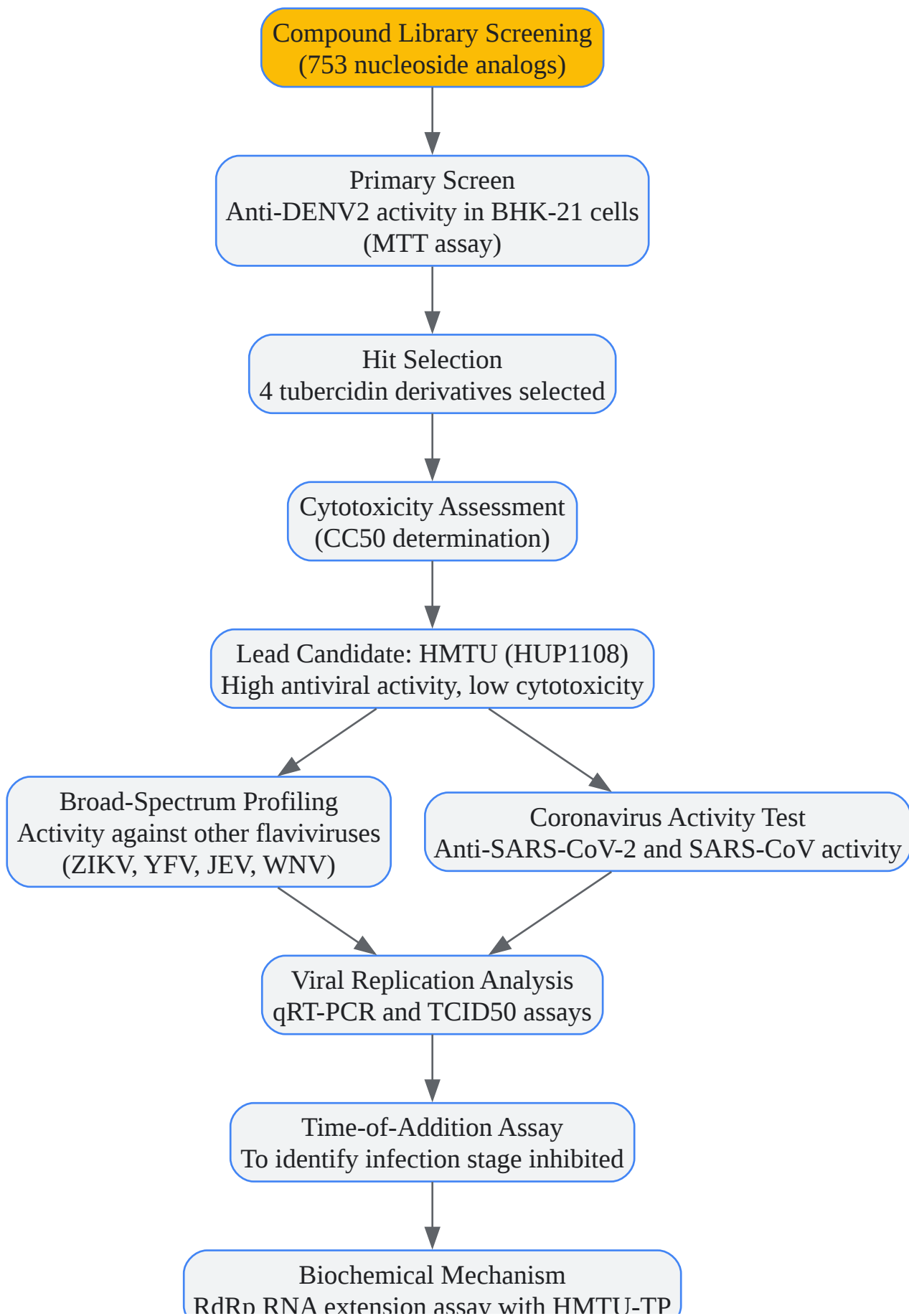
Virus	Cell Line	Assay	HUP1108 EC50 (µM)	Ribavirin EC50 (µM)	Favipiravir EC50 (µM)
DENV2	BHK-21	Resazurin	0.24	19	4.4
DENV1	BHK-21	Resazurin	0.35	62	17
DENV3	BHK-21	Resazurin	0.42	54	13
DENV4	BHK-21	Resazurin	0.52	86	5.2
ZIKV	BHK-21	MTT	1.3	31	40
YFV	BHK-21	MTT	0.27	34	57
JEV	BHK-21	MTT	0.50	33	80
WNV	BHK-21	MTT	0.95	52	>100

Virus	Cell Line	Assay	HUP1108 EC50 ( $\mu\text{M}$ )	Ribavirin EC50 ( $\mu\text{M}$ )	Favipiravir EC50 ( $\mu\text{M}$ )
SARS-CoV-2	Vero E6 / TMPRSS2	-	Submicromolar	-	-

- **Cytotoxicity (CC<sub>50</sub>):** The half-maximal cytotoxic concentration of HMTU was determined to be **>20  $\mu\text{M}$**  in BHK-21 cells, indicating a lack of significant cytotoxicity at its effective antiviral concentrations [1].

## Discovery and Characterization Workflow

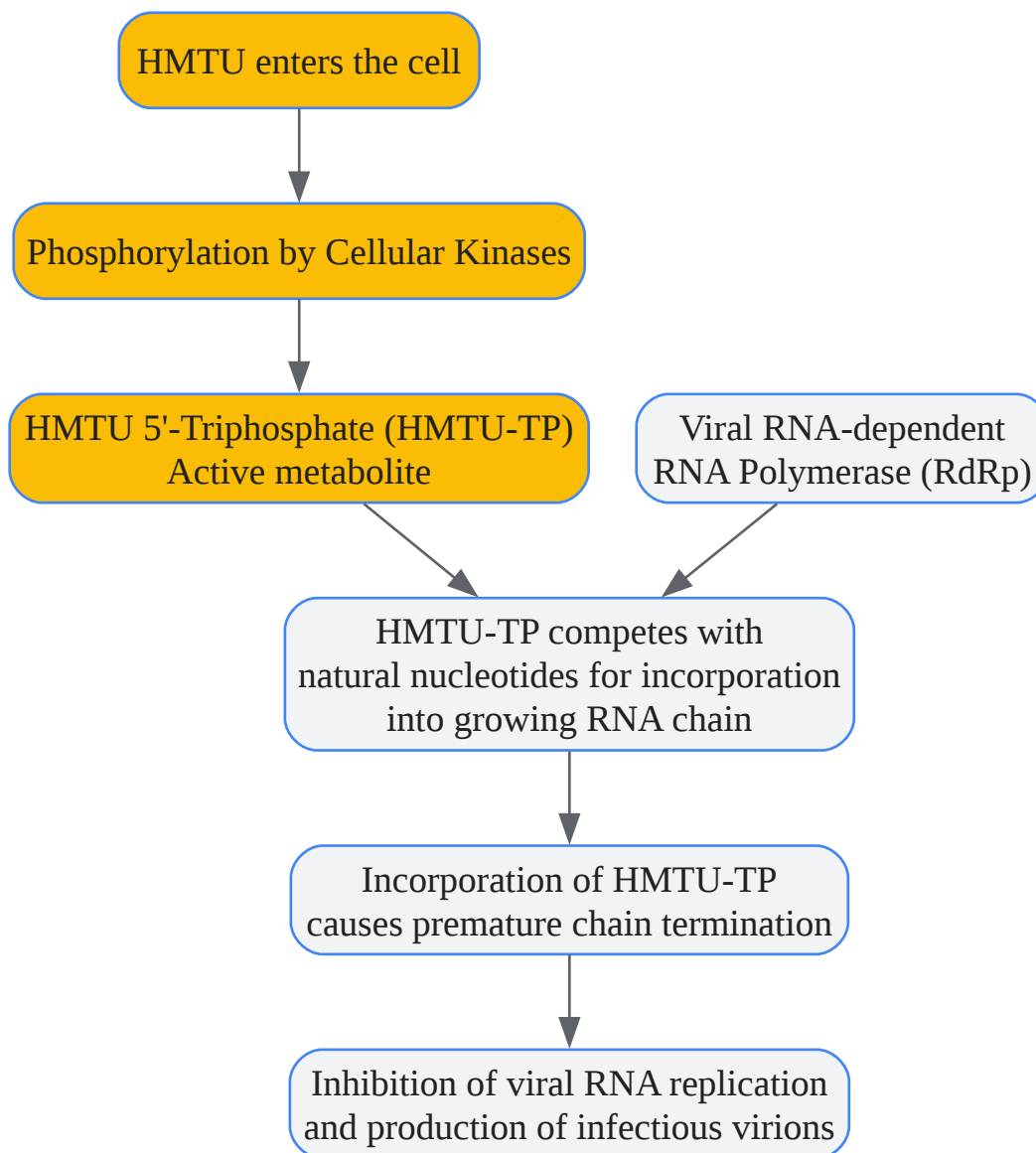
The identification and mechanistic elucidation of HMTU involved a multi-stage process, outlined in the workflow below.



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## Mechanism of Action: From Cell to Enzyme

HMTU exerts its antiviral effect by specifically inhibiting viral RNA replication. Experimental data points to a mechanism where its triphosphorylated form is recognized by the viral RNA-dependent RNA polymerase, leading to the termination of RNA chain elongation [1].



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## Detailed Experimental Protocols

To help you replicate or build upon these key findings, here are the detailed methodologies for the core assays used in the initial characterization.

### Cell-Based Antiviral and Cytotoxicity Assays

- **Cell Culture:** BHK-21 (baby hamster kidney) cells were maintained in growth medium (e.g., DMEM or RPMI 1640) supplemented with 10% fetal bovine serum (FBS) and antibiotics [1].
- **Cytotoxicity (CC<sub>50</sub>):**
  - **Principle:** Measures compound-induced loss of cell viability.
  - **Procedure:** Seed cells in a 96-well plate. After 24 hours, treat with serial dilutions of HMTU. Incubate for 48-72 hours. Add the MTT reagent and incubate for 2-4 hours to allow formazan crystal formation by viable cells. Solubilize crystals with DMSO or SDS solution. Measure absorbance at 570 nm. CC<sub>50</sub> is calculated using non-linear regression analysis [1].
- **Antiviral Activity (EC<sub>50</sub>):**
  - **Principle:** Quantifies the compound's ability to protect cells from virus-induced cytopathic effect (CPE) or reduce viral output.
  - **Procedure (Resazurin-based):** Seed cells in a 96-well plate and infect with virus at a low multiplicity of infection (MOI). Immediately add serial dilutions of HMTU. Incubate for 4-5 days. Add resazurin solution to each well and incubate for several hours. Metabolically active cells reduce resazurin (blue) to resorufin (pink), which is measured by fluorescence. The EC<sub>50</sub> is calculated using non-linear regression [1].
  - **Alternative (Plaque Reduction):** Infect cell monolayers with virus, then overlay with semi-solid medium containing compound. After incubation, fix and stain cells to visualize plaques. EC<sub>50</sub> is the concentration reducing plaque count by 50%.

### Mechanism of Action Studies

- **Time-of-Addition Assay:**
  - **Objective:** Pinpoint the stage in the viral life cycle where the compound acts.
  - **Procedure:** Infect cell monolayers and add HMTU at different time points: before infection (pre-treatment), during infection (0 hours post-infection, hpi), or at various intervals after infection (e.g., 2, 4, 8 hpi). Harvest culture supernatants at a fixed endpoint (e.g., 24 hpi) and quantify viral titers by plaque assay or TCID<sub>50</sub>. A significant drop in titer when HMTU is added late in the cycle indicates inhibition of post-entry steps like replication [1].
- **RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay:**

- **Objective:** Determine if HMTU-TP directly inhibits viral RNA synthesis.
- **Procedure:** Use a purified recombinant SARS-CoV-2 or other viral RdRp complex. In an in vitro reaction buffer, provide the enzyme with a template RNA primer, a mix of natural nucleotide triphosphates (NTPs), and include HMTU-TP. After incubation, analyze the RNA products by denaturing gel electrophoresis or capillary electrophoresis. Incorporation of HMTU-TP will result in shorter, terminated RNA fragments compared to the full-length product in the control reaction [1].

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## References

1. 5-Hydroxymethyltubercidin exhibits potent antiviral activity ... [pmc.ncbi.nlm.nih.gov]

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